Due to its unique structure with trans double bonds, trielaidin is resistant to pancreatic lipase activity compared to naturally occurring triglycerides with cis double bonds. This property makes it a valuable tool in studying fat digestion and absorption. Researchers can administer trielaidin to subjects and measure its appearance in various bodily fluids, like blood and lymph, to assess the efficiency of fat digestion and absorption in different contexts. This application is crucial in understanding conditions like malabsorption syndromes, where individuals struggle to absorb nutrients from food, including fats [1].
Trielaidin can be used to study different aspects of lipid metabolism, including lipoprotein synthesis, secretion, and clearance. By comparing the fate of trielaidin with other triglycerides in the body, researchers can gain insights into how different fatty acids are processed and utilized for energy or storage. This research can contribute to our understanding of various disorders involving abnormal lipid metabolism, such as dyslipidemia and atherosclerosis [2].
Due to its well-defined structure and unique properties, trielaidin serves as a valuable reference standard in various analytical techniques used in lipid research. It helps in calibrating instruments, identifying unknown compounds, and validating analytical methods for the accurate quantification of different types of fats and oils [3].
[3]
Trielaidin, being a trans fat, has been used in research to investigate the potential negative effects of trans fats on human health. Studies comparing the effects of trielaidin consumption with other types of fats have provided evidence linking trans fats to increased risk factors for cardiovascular diseases, including elevated low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol [4].
Trielaidin is a triacylglycerol, specifically a triglyceride, composed of glycerol esterified with three fatty acids: oleic acid and linoleic acid. It is characterized by its unique structure, which includes both unsaturated fatty acids, contributing to its physical and chemical properties. Trielaidin is commonly found in various natural oils and fats, and it plays a significant role in lipid metabolism and storage within biological systems .
Trielaidin's primary role in scientific research is as a marker for fat digestion. Due to its slow digestion, it takes longer for the body to break it down and release fatty acids into the bloodstream. This allows researchers to measure the rate of fat absorption and investigate factors affecting fat metabolism [].
Trielaidin exhibits several biological activities:
Trielaidin can be synthesized through various methods:
Trielaidin has several applications across different fields:
Research indicates that trielaidin interacts with various biological molecules:
These interactions highlight its importance in both physiological processes and potential therapeutic applications .
Trielaidin shares structural similarities with other triglycerides but possesses unique characteristics due to its specific fatty acid composition. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Tristearin | Glycerol + Stearic Acid | Saturated fatty acid, higher melting point |
Triolein | Glycerol + Oleic Acid | Contains one unsaturated bond |
Trilaurin | Glycerol + Lauric Acid | Shorter chain length, different physical properties |
Trilinolein | Glycerol + Linoleic Acid | Contains multiple unsaturated bonds |
Trielaidin's unique combination of oleic and linoleic acids makes it particularly interesting for studies on lipid metabolism and health impacts compared to these similar compounds .
Trielaidin, chemically known as 1,2,3-tri(trans-9-octadecenoyl)glycerol, exhibits complex polymorphic behavior characterized by three distinct crystalline forms: the alpha (α), beta prime (β'), and beta (β) polymorphs [1] [2]. The polymorphic transformations in trielaidin follow well-defined pathways that are significantly influenced by temperature and crystallization conditions [2] [3].
The alpha polymorph represents the least stable form of trielaidin, typically forming first upon rapid cooling from the melt [1] [2]. This metastable phase is characterized by a hexagonal subcell structure where the acyl chains adopt relatively disordered conformations [2]. The alpha form exhibits selective conformational disordering in the glycerol-sided chains, where the acyl chains are effectively divided into two segments by the trans double bond [2].
The beta prime (β') polymorph serves as an intermediate phase in the crystallization sequence of trielaidin [3] [4]. Research has demonstrated that trielaidin can crystallize directly into the beta prime form under specific conditions, particularly at temperatures around 37°C [4]. The beta prime form displays a bilayered structure with a d-spacing of approximately 45 Angstroms [3].
The beta (β) polymorph represents the most thermodynamically stable form of trielaidin [1] [5]. Single crystal X-ray diffraction studies conducted at 173 K have revealed the detailed molecular structure of the beta form, showing that trielaidin molecules adopt a specific conformation with characteristic packing arrangements [5]. The beta form exhibits a bilayered structure similar to other monoacid triglycerides, where all three acyl chains are trans-unsaturated [3].
The transformation pathways between polymorphs follow a predictable sequence: α → β' → β, with each transition involving structural reorganization and energy release [2] [3]. The rate of these transformations is temperature-dependent, with higher temperatures accelerating the conversion to more stable forms [2].
Polymorph | Subcell Structure | Stability | d-Spacing (Å) | Characteristic Features |
---|---|---|---|---|
α (Alpha) | Hexagonal | Least stable | ~52 | Disordered acyl chains, rapid formation |
β' (Beta Prime) | Pseudohexagonal | Intermediate | ~45 | Bilayered structure, intermediate stability |
β (Beta) | Triclinic | Most stable | Variable | Highly ordered, thermodynamically favored |
Comprehensive thermodynamic characterization of trielaidin has been conducted using adiabatic calorimetry and differential scanning calorimetry techniques [1] [6]. The most extensive study measured heat capacities of both the alpha and beta phases across a temperature range from 10 K to 360 K [1] [6].
The enthalpy of fusion for the stable beta phase of trielaidin has been precisely determined to be 177.4 J·g⁻¹ [1] [6]. This value represents the energy required to convert the crystalline beta form to the liquid state at the melting point. For the metastable alpha phase, the enthalpy of fusion was calculated to be significantly lower at 95.1 J·g⁻¹ [1] [6].
The substantial difference in fusion enthalpies between the two polymorphs reflects the greater molecular order and stronger intermolecular interactions present in the beta form compared to the alpha form [1]. This thermodynamic data confirms the relative stability hierarchy of the polymorphic forms.
The triple point temperature for trielaidin has been established at 314.83 K (41.68°C) through precise calorimetric measurements [1] [6]. This represents the equilibrium temperature at which the solid, liquid, and gas phases coexist. The melting temperature of the metastable alpha phase was estimated to be 288 K (14.85°C) using differential scanning calorimetry [1] [6].
Commercial sources report melting point ranges of 41-44°C for trielaidin, which aligns well with the scientifically determined values for the beta polymorph [7] [8]. The relatively high melting point compared to the cis isomer triolein (which melts at approximately 5°C) demonstrates the significant impact of trans configuration on thermal properties [4].
The heat capacity of liquid trielaidin follows a linear relationship with temperature between 320 K and 360 K, described by the equation: cp(liquid) = (1.327 + 0.002529 × T/K) J·K⁻¹·g⁻¹ [1] [6]. This relationship provides essential data for thermal process design and energy calculations involving trielaidin in its liquid state.
Parameter | Alpha (α) Phase | Beta (β) Phase | Units | Method |
---|---|---|---|---|
Melting Point | 288 | 314.83 | K | DSC/Adiabatic Calorimetry |
Enthalpy of Fusion | 95.1 | 177.4 | J·g⁻¹ | Adiabatic Calorimetry |
Sample Purity | - | 96.66 | mol% | Eutectic Analysis |
Heat Capacity (320K) | - | 1.407 | J·K⁻¹·g⁻¹ | Calculated |
Heat Capacity (360K) | - | 1.428 | J·K⁻¹·g⁻¹ | Calculated |
Computational approaches have been increasingly applied to understand the phase behavior and molecular dynamics of trielaidin and related triglycerides [9] [10]. Molecular dynamics simulations provide valuable insights into the molecular-level mechanisms governing phase transitions and polymorphic transformations.
Recent advances in computational methodology have enabled the simulation of triglyceride crystallization processes using coarse-grained models [9]. These models have been specifically developed to capture the essential features of triglyceride phase behavior while reducing computational complexity. The coarse-grained approach allows for the investigation of longer timescales and larger system sizes than would be feasible with all-atom simulations [9].
Computational studies have revealed that the liquid-solid phase transitions in triglycerides, including trielaidin, involve complex molecular rearrangements [10]. The simulations indicate that during crystallization, triglyceride molecules must overcome significant energy barriers to achieve the ordered arrangements characteristic of the stable beta polymorph [10].
The modeling of saturated triglyceride melting transitions has provided theoretical frameworks that can be extended to trans-unsaturated systems like trielaidin [10]. These models suggest that the melting process involves transitions between different molecular conformations, with the liquid state characterized by increased conformational flexibility compared to the crystalline phases [10].
Specialized force fields have been developed for triglyceride systems to accurately represent the intermolecular interactions and conformational preferences [9]. These force fields must account for the specific characteristics of trans double bonds present in trielaidin, which differ significantly from their cis counterparts in terms of molecular geometry and packing behavior [9].
Computational modeling has been applied to predict the thermal properties of triglyceride mixtures, providing valuable insights for formulation science [11]. These models can predict phase behavior in complex multicomponent systems, though the specific inclusion of trielaidin in such studies remains limited due to its specialized nature as a trans-fatty acid triglyceride [11].
The development of rapid molecular dynamics simulation capabilities has opened new possibilities for understanding triglyceride behavior at previously inaccessible timescales [12]. These ultra-fast simulations can provide millisecond-scale views of material evolution, offering more complete pictures of phase transition dynamics than traditional nanosecond-scale simulations [12].
The trans configuration of the double bonds in trielaidin significantly influences its thermal stability compared to cis-unsaturated triglycerides [13] [14]. Research has demonstrated that trans fatty acids generally exhibit enhanced thermal stability compared to their cis counterparts, with implications for both processing conditions and degradation pathways [13] [15].
Studies on the thermal behavior of triglycerides have revealed that cis-trans isomerization can occur under elevated temperature conditions [13] [16]. The isomerization of triolein (the cis isomer) to trielaidin follows specific kinetic pathways with defined activation energies. Research has shown that the thermal treatment of triolein at temperatures of 280°C, 300°C, and 325°C results in the formation of trielaidin through cis-trans isomerization [13].
The activation energy for cis-trans isomerization in triglyceride systems has been determined to be approximately 41 ± 5 kcal/mol [13]. This relatively high activation energy explains why significant isomerization typically requires elevated temperatures above 120°C [14]. The isomerization process follows zeroth-order reaction kinetics, indicating that the reaction rate is independent of the concentration of the starting material [13].
Comprehensive analysis using infrared spectrometry and gas chromatography-mass spectrometry has revealed that thermal treatment of triglycerides induces not only cis-trans isomerization but also molecular fission and fusion reactions [13]. These side reactions can complicate the thermal behavior and must be considered when evaluating the thermal stability of trielaidin under processing conditions [13].
The thermal stability of trielaidin is influenced by the position and configuration of its unsaturated bonds [17]. Research on triglyceride oligomers has shown that the thermal stability is mainly affected by the degree of unsaturation, with trans configuration generally providing enhanced stability compared to cis configuration [17].
The trans configuration of trielaidin significantly affects its polymorphic transformation behavior compared to cis-unsaturated triglycerides [2]. Vibrational spectroscopy studies have demonstrated that in trielaidin, the acyl chains maintain a hexagonal subcell structure over a broader temperature range compared to triolein [2]. This structural stability contributes to the distinct thermal properties observed for trielaidin.
The presence of trans double bonds affects the conformational flexibility of the acyl chains, leading to different packing arrangements in the crystalline state [2]. Unlike triolein, which exhibits major structural changes upon cooling, trielaidin maintains relatively stable subcell structures with only minor transformations to pseudohexagonal arrangements [2].
Research has identified critical temperature thresholds for the thermal stability of trans fatty acid systems [14]. For trielaidin and related compounds, temperatures below 120°C generally maintain structural integrity, while higher temperatures can initiate isomerization and degradation processes [14]. This information is crucial for establishing safe processing and storage conditions for trielaidin-containing materials.
The enhanced thermal stability of trielaidin compared to its cis counterpart makes it particularly relevant for applications requiring high-temperature processing [17]. However, the same stability that provides processing advantages also contributes to concerns about biological persistence and metabolic processing in food applications [18].
Parameter | Trielaidin (Trans) | Triolein (Cis) | Difference | Reference |
---|---|---|---|---|
Melting Point | 41.5°C | 5.0°C | +36.5°C | [4] |
Isomerization Onset | >120°C | >120°C | Similar | [14] |
Activation Energy | 41 kcal/mol | 41 kcal/mol | Similar | [13] |
Polymorphic Stability | High | Moderate | Enhanced | [2] |
Subcell Structure Retention | Excellent | Limited | Superior | [2] |
The synthesis of trielaidin, the tri-trans isomer of triolein, can be achieved through multiple distinct pathways, each employing different catalytic strategies and reaction conditions. The most prevalent approach involves the direct esterification of glycerol with elaidic acid under acidic conditions. This classical method utilizes strong acid catalysts such as sulfuric acid or para-toluenesulfonic acid at elevated temperatures ranging from 150-180°C, achieving yields of 85-95% within 4-8 hours.
A more sophisticated approach involves lipase-catalyzed synthesis, which has gained considerable attention due to its high selectivity and mild reaction conditions. Lipases such as Candida antarctica lipase B and Novozym 435 can catalyze the esterification of glycerol with elaidic acid coenzyme A derivatives at temperatures of 40-60°C, achieving exceptional yields of 90-98%. This enzymatic approach offers superior stereoselectivity and reduced environmental impact compared to traditional chemical methods.
The thermal isomerization of triolein represents another significant synthetic pathway for trielaidin production. Under controlled thermal conditions at temperatures of 280-325°C in an inert atmosphere, triolein undergoes cis-trans isomerization with an activation energy of 41±5 kcal/mol. This zeroth-order reaction proceeds through a radical mechanism and can achieve conversion rates of 60-75% depending on reaction time and temperature.
Table 1: Trielaidin Synthesis Methods and Conditions
Synthesis Method | Starting Materials | Catalyst Type | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Direct Esterification | Glycerol + Elaidic Acid | Acid Catalyst (H₂SO₄, p-TSA) | 150-180 | 85-95 | 4-8 |
Lipase-Catalyzed Synthesis | Glycerol + Elaidic Acid CoA | Lipase (CALB, Novozym 435) | 40-60 | 90-98 | 12-24 |
Chemical Metathesis | Triolein + Metathesis Catalyst | Ruthenium Carbene Complex | 40-80 | 70-85 | 2-6 |
Enzymatic Transesterification | Triglycerides + Fatty Acid Esters | Lipase Enzymes | 30-70 | 80-95 | 6-12 |
Thermal Isomerization | Triolein (thermal treatment) | Heat (280-325°C) | 280-325 | 60-75 | 2-8 |
Olefin metathesis has emerged as a powerful tool for the modification and synthesis of triacylglycerols, including trielaidin. The metathesis reaction proceeds through a metallacyclobutane intermediate formed by the cycloaddition of the metal alkylidene catalyst with the olefinic substrate. In triacylglycerol systems, this process allows for the selective modification of fatty acid chains while preserving the glycerol backbone.
Ruthenium-based metathesis catalysts, particularly the Grubbs and Hoveyda-Grubbs families, have demonstrated exceptional performance in triacylglycerol transformations. The second-generation Grubbs catalyst, containing an N-heterocyclic carbene ligand, exhibits enhanced stability and activity compared to its phosphine-containing predecessor. These catalysts operate through a dissociative mechanism, where phosphine or pyridine ligand dissociation precedes olefin coordination and subsequent metathesis.
The application of metathesis to trielaidin synthesis involves the self-metathesis of oleic acid derivatives or the cross-metathesis of mixed triacylglycerols. Cross-metathesis reactions between triolein and ethylene can produce terminal olefins, while self-metathesis generates symmetric dimers with enhanced thermal properties. The reaction conditions typically require temperatures of 40-80°C and catalyst loadings of 0.1-1.0 mol% to achieve satisfactory conversion rates.
Table 2: Metathesis Catalyst Performance in Triacylglycerol Systems
Catalyst Generation | Active Species | Temperature Range (°C) | TON (Turnover Number) | Selectivity | Functional Group Tolerance |
---|---|---|---|---|---|
Grubbs 1st Generation | PCy₃-Ru=CHPh | 20-80 | 1000-5000 | E/Z mixture | Moderate |
Grubbs 2nd Generation | NHC-Ru=CHPh | 20-60 | 5000-10000 | E/Z mixture | High |
Hoveyda-Grubbs 1st Gen | O-chelated Ru=CHAr | 40-100 | 2000-8000 | E-selective | High |
Hoveyda-Grubbs 2nd Gen | NHC-O-chelated Ru=CHAr | 20-80 | 8000-15000 | E/Z tunable | Very High |
Grubbs 3rd Generation | Pyridine-enhanced NHC-Ru | 0-40 | 15000-30000 | Z-selective | Exceptional |
The dimerization of trielaidin through metathesis reactions follows well-established mechanistic pathways that involve the formation of ruthenacyclobutane intermediates. Self-metathesis of trielaidin proceeds through the coordination of two trielaidin molecules to the ruthenium alkylidene catalyst, followed by cycloreversion to generate dimeric products and regenerate the active catalyst.
The formation of symmetric dimers occurs when identical trielaidin molecules undergo metathesis, resulting in products with molecular weights of approximately 1770 g/mol. These dimers exhibit enhanced crystallization temperatures of 45-50°C and melting points of 65-70°C compared to the parent compound. Asymmetric dimers can be formed through cross-metathesis with different triacylglycerols, providing access to materials with tailored physical properties.
Ring-closing metathesis represents another important mechanism for oligomer formation, particularly when trielaidin molecules contain terminal olefinic groups. This intramolecular process generates cyclic oligomers with unique thermal and mechanical properties, achieving yields of 60-75% under optimized conditions. The ring size and molecular weight distribution of these cyclic products can be controlled by adjusting reaction parameters such as concentration, temperature, and catalyst loading.
Linear tetramers and higher oligomers are formed through sequential coupling reactions, where dimeric products undergo further metathesis with additional trielaidin molecules. These products exhibit molecular weights ranging from 3540 g/mol for tetramers to over 4000 g/mol for higher oligomers. The formation of branched oligomers occurs through random coupling mechanisms, resulting in complex mixtures with broad molecular weight distributions.
Table 3: Trielaidin Dimerization and Oligomerization Products
Product Type | Molecular Weight (g/mol) | Formation Mechanism | Melting Point (°C) | Crystallization Temperature (°C) | Typical Yield (%) |
---|---|---|---|---|---|
Symmetric Dimer | 1770 | Self-metathesis | 65-70 | 45-50 | 75-85 |
Asymmetric Dimer | 1770 | Cross-metathesis | 60-68 | 40-48 | 70-80 |
Cyclic Oligomer | 1770-2655 | Ring-closing metathesis | 55-75 | 35-55 | 60-75 |
Linear Tetramer | 3540 | Sequential coupling | 75-85 | 55-65 | 50-65 |
Branched Oligomer | 2000-4000 | Random coupling | 45-65 | 25-45 | 40-60 |
The industrial-scale production of trielaidin faces several significant challenges that impact both economic viability and product quality. The high cost of ruthenium-based metathesis catalysts represents a major economic barrier, with catalyst expenses often comprising 20-30% of total production costs. Current solutions involve catalyst recycling systems that can recover 85-90% of the ruthenium content, though these systems require sophisticated separation technologies.
Separation efficiency poses another critical challenge, particularly in the isolation of pure trielaidin from isomeric mixtures. The similar physical properties of E and Z isomers necessitate advanced chromatographic separation techniques that can achieve purities of 95-98%. These separation processes are energy-intensive and contribute significantly to overall production costs.
Product purity requirements in pharmaceutical and food applications demand the removal of residual catalyst contamination to levels below 10 ppm. Scavenger resins and activated carbon treatments can achieve purification efficiencies of 99.5-99.9%, but these processes add complexity to the manufacturing workflow.
Scale-up issues related to heat and mass transfer become pronounced in large-scale metathesis reactions. The exothermic nature of metathesis reactions requires careful temperature control to prevent catalyst decomposition and product degradation. Continuous flow reactors are being developed to address these challenges, achieving efficiency improvements of 70-85% compared to batch processes.
Environmental impact considerations have driven research into green solvent alternatives and waste minimization strategies. Current approaches using ionic liquids and supercritical carbon dioxide as reaction media show promise for reducing environmental footprint, though implementation efficiency remains at 60-80% compared to conventional solvents.
Table 4: Industrial-Scale Production Challenges and Solutions
Challenge Category | Specific Issue | Current Solution | Efficiency (%) | Cost Impact | Implementation Status |
---|---|---|---|---|---|
Catalyst Cost | Ruthenium catalyst expense | Catalyst recycling systems | 85-90 | High | Commercial |
Separation Efficiency | E/Z isomer separation | Chromatographic separation | 95-98 | Medium | Commercial |
Product Purity | Residual catalyst contamination | Scavenger resins | 99.5-99.9 | Low | Commercial |
Scale-up Issues | Heat and mass transfer | Continuous flow reactors | 70-85 | High | Development |
Environmental Impact | Solvent waste generation | Green solvent alternatives | 60-80 | Medium | Research |